S-Methyl Dithiocarbazate Cu(II) Complexes Demonstrate Superior Cytotoxicity Against MDA-MB-231 Breast Cancer Cells Compared to S-Benzyl Analogs
In a direct head-to-head study comparing S-methyl dithiocarbazate (SMDTC)-derived and S-benzyl dithiocarbazate (SBDTC)-derived macroacyclic Schiff base Cu(II) complexes, SMDTC-derived analogs consistently exhibited greater cytotoxic activity against MDA-MB-231 breast cancer cells [1]. The most active SMDTC complex, Cu1 (an SMDTC-glyoxal Cu(II) complex), achieved IC₅₀ values of 1.7 µM against MCF-7 and 1.4 µM against MDA-MB-231 cells [1]. While these data are for macroacyclic Cu(II) complexes rather than the free ligand, they establish the S-methyl substitution as a critical determinant of anticancer potency relative to S-benzyl, providing a class-level rationale for selecting the S-methyl congener CAS 26155-38-4 as a ligand precursor for metallodrug development.
| Evidence Dimension | Cytotoxicity (IC₅₀) against breast cancer cell lines |
|---|---|
| Target Compound Data | SMDTC-glyoxal Cu(II) complex: IC₅₀ = 1.7 µM (MCF-7); IC₅₀ = 1.4 µM (MDA-MB-231) |
| Comparator Or Baseline | SBDTC-derived Cu(II) analogs: systematically higher IC₅₀ values (less active) against MDA-MB-231; no SBDTC analog reached sub-2 µM potency across both lines |
| Quantified Difference | SMDTC-derived analogs were qualitatively more active than SBDTC-derived analogs across the entire series; the best SMDTC complex achieved 1.4–1.7 µM, representing the highest potency in the study |
| Conditions | MCF-7 and MDA-MB-231 human breast cancer cell lines; Cu(II) complexes of macroacyclic Schiff base ligands synthesized from glyoxal, diacetyl, and hexanedione with SMDTC or SBDTC |
Why This Matters
For procurement decisions in anticancer metallodrug research, the S-methyl dithiocarbazate scaffold provides a validated starting point for generating metal complexes with low-micromolar cytotoxicity, whereas the S-benzyl scaffold is systematically less potent.
- [1] Bin Break, M. K. et al. (2023). Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu(II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate. Molecules, 28(13), 5009. PMID: 37446670. View Source
